

"physical and chemical properties of Methyl 3-chloro-4-morpholinobenzoate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-chloro-4-morpholinobenzoate*

Cat. No.: *B580919*

[Get Quote](#)

Technical Guide: Methyl 3-chloro-4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 3-chloro-4-morpholinobenzoate**, a molecule of interest in medicinal chemistry and materials science. Due to its novelty, this document compiles predicted data based on structurally related compounds and outlines a feasible synthetic protocol.

Chemical and Physical Properties

As a compound not widely documented in publicly available literature, the following physical and chemical properties are estimated based on computational models and the known characteristics of analogous structures, such as methyl 3-chloro-4-substituted benzoates. These values should be considered as predictive and require experimental validation.

Property	Predicted Value	Notes
Molecular Formula	C ₁₂ H ₁₄ ClNO ₃	Calculated
Molecular Weight	255.70 g/mol	Calculated
Appearance	Off-white to pale yellow solid	Predicted based on similar aromatic esters
Melting Point	95 - 110 °C	Estimated based on related compounds
Boiling Point	> 350 °C	Estimated to be high due to molecular weight and polarity
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.	Predicted based on the morpholine and ester functional groups
pKa	Basic pKa of the morpholine nitrogen is estimated to be around 5-6.	The electron-withdrawing benzoate ring reduces the basicity of the morpholine nitrogen compared to free morpholine.

Proposed Synthesis

The synthesis of **Methyl 3-chloro-4-morpholinobenzoate** can be achieved via a nucleophilic aromatic substitution (S_NAr) reaction. The recommended starting material is Methyl 3-chloro-4-fluorobenzoate, where the fluorine atom serves as a good leaving group, activated by the electron-withdrawing ester group para to it.

Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution

Starting Materials:

- Methyl 3-chloro-4-fluorobenzoate

- Morpholine
- Potassium Carbonate (K_2CO_3) or other suitable base (e.g., Triethylamine)
- Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO)

Procedure:

- To a solution of Methyl 3-chloro-4-fluorobenzoate (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-8 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **Methyl 3-chloro-4-morpholinobenzoate**.

Characterization:

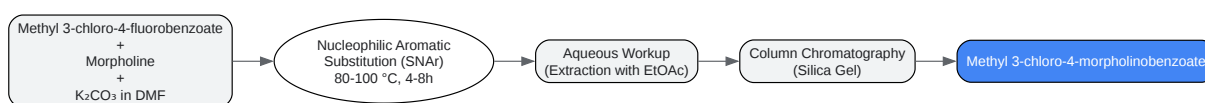
The structure of the synthesized compound should be confirmed by spectroscopic methods:

- 1H NMR: To confirm the presence of aromatic, ester, and morpholine protons.
- ^{13}C NMR: To identify the number of unique carbon atoms.

- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, C-O-C of the morpholine).

Logical Relationships and Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the synthesis and purification of **Methyl 3-chloro-4-morpholinobenzoate**.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **Methyl 3-chloro-4-morpholinobenzoate**.

Safety and Handling

- Methyl 3-chloro-4-fluorobenzoate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
- Morpholine: Corrosive and flammable. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Potassium Carbonate: Irritant. Avoid inhalation of dust.
- DMF: A potential reproductive toxin. Handle with care and avoid exposure.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work. This guide is intended for use by qualified professionals and should be adapted with due consideration for laboratory safety protocols.

- To cite this document: BenchChem. ["physical and chemical properties of Methyl 3-chloro-4-morpholinobenzoate"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b580919#physical-and-chemical-properties-of-methyl-3-chloro-4-morpholinobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com